molecular formula C10H15N3O B084175 Guanoxyfen CAS No. 13050-83-4

Guanoxyfen

Cat. No. B084175
CAS RN: 13050-83-4
M. Wt: 193.25 g/mol
InChI Key: UEIBTMGAIXZRBV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving Guanoxyfen are not detailed in the search results. General principles of chemical reactions and analysis are discussed in the literature , but these do not specifically pertain to Guanoxyfen.

Scientific Research Applications

  • Synthesis and Antinociceptive Evaluation of Bioisosteres and Hybrids of Naproxen, Ibuprofen and Paracetamol :

    • This study focuses on the design, synthesis, and characterization of potential anti-nociceptive and anti-inflammatory activities of new series of bioisosteres and hybrids from known non-steroidal anti-inflammatory drugs (NSAIDs). Compounds named GUF-1, GUF-2, GUF-3, GUF-4, GUF-5, and GUF-6 were synthesized and evaluated using the formalin test in rats. Significant antinociceptive effects were demonstrated, suggesting these compounds resemble and improve the known effects of traditional NSAIDs like paracetamol, naproxen, and ibuprofen (González-Trujano et al., 2018).
  • Effect of Guaifenesin on Cough Reflex Sensitivity :

    • This study evaluates the effect of guaifenesin, a common treatment for cough, on cough reflex sensitivity. It was a randomized, double-blind, placebo-controlled trial that showed guaifenesin inhibits cough reflex sensitivity in subjects with upper respiratory tract infection (URI) but not in healthy volunteers. This study provides insights into the therapeutic mechanism of guaifenesin in cough treatment (Dicpinigaitis & Gayle, 2003).
  • Ursolic Acid Isolated from Guava Leaves Inhibits Inflammatory Mediators and Reactive Oxygen Species in LPS-Stimulated Macrophages :

    • This research identified ursolic acid as a major anti-inflammatory compound in guava leaves. The study demonstrated its effectiveness in inhibiting nitric oxide production and other inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential for anti-inflammatory applications (Kim et al., 2015).
  • Desktop 3D Printing of Controlled Release Pharmaceutical Bilayer Tablets :

    • This study explored the use of 3D printing for the production of pharmaceutical tablets, specifically focusing on controlled release formulations. It demonstrates the application of this technology in creating viable tablets that match the release profiles of standard commercial tablets, using guaifenesin as a model drug (Khaled et al., 2014).
  • A Comprehensive In Silico Exploration of Pharmacological Properties, Bioactivities, Molecular Docking, and Anticancer Potential of Vieloplain F from Xylopia vielana Targeting B-Raf Kinase :

    • This study used in silico methods to analyze the pharmacological properties and anticancer potential of vieloplain F, a compound from Xylopia vielana, against B-Raf kinase, a target for melanoma. The findings suggest the potential of vieloplain F as an anti-melanoma agent and anticancer drug (Hassan et al., 2022).

Safety And Hazards

The specific safety and hazards associated with Guanoxyfen are not detailed in the search results. General safety data sheets provide information on potential hazards and safety precautions for various chemicals , but these do not specifically pertain to Guanoxyfen.

properties

IUPAC Name

2-(3-phenoxypropyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIBTMGAIXZRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156579
Record name Guanoxyfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanoxyfen

CAS RN

13050-83-4
Record name Guanoxyfen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoxyfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANOXYFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03HN50ZAF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
EC Kornfeld - Annual Reports in Medicinal Chemistry, 1966 - Elsevier
Publisher Summary This chapter discusses an extension of already established leads to antihypertensive agents such as diuretics, reserpine analogs, ganglionic blocking drugs, amino …
Number of citations: 1 www.sciencedirect.com
JS Driscoll, NR Melnick, FR Quinn… - Cancer treatment …, 1978 - books.google.com
Compounds with known psychotropic properties were tested for activity in murine ip L1210 leukemia and B16 melanoma in a protocol designed to obtain leads for new antitumor agents …
Number of citations: 105 books.google.com
LA MITSCHER - 1984 - ds.amu.edu.et
The reception accorded" Organic Chemistry of Drug Synthesis11 seems to us to indicate widespread interest in the organic chemistry involved in the search for new pharmaceutical …
Number of citations: 2 ds.amu.edu.et
MH Ma'mon, O Abuyaman, M Taha - Computational and Structural …, 2021 - Elsevier
In the present work we introduce the use of multiple docked poses for bootstrapping machine learning-based QSAR modelling. Ligand-receptor contact fingerprints are implemented as …
Number of citations: 13 www.sciencedirect.com
YA Surya, JM Rosenfeld, BL Hillcoat - Cancer Treatment Reports, 1978 - books.google.com
Phosphoramide mustard, formed from cyclophosphamide in vivo and in vitro, may be the active metabolite of this drug. We have found phosphoramide mustard to be at least 100 times …
Number of citations: 27 books.google.com
J Plowman, JV Dingell… - Cancer Treatment Reports, 1978 - books.google.com
Chlorozotocin is a new chloroethyl nitrosourea with antineoplastic activity. Its disposition in rats and dogs was investigated by measurement of total 14C in biologic. material after …
Number of citations: 3 books.google.com
CJ Lotiolais, FM Eckel - American Journal of Health-System …, 1966 - academic.oup.com
… See Guanoxyfen sulfate …
Number of citations: 1 academic.oup.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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